

Application Notes and Protocols for the Synthesis of the Herbicide Dicamba

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Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxybenzoic acid

Cat. No.: B1329618

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A Note on Chemical Nomenclature: The compound of interest for herbicide synthesis is 3,6-Dichloro-2-methoxybenzoic acid, commonly known as Dicamba. While the initial query referenced **3,5-Dichloro-2-methoxybenzoic acid**, the vast body of scientific literature and patents focuses on the 3,6-dichloro isomer as the active herbicidal molecule. This document will therefore detail the synthesis of 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

Introduction

3,6-Dichloro-2-methoxybenzoic acid (Dicamba) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1][2] First registered in 1967, it functions as an auxin mimic, causing uncontrolled growth and eventual death in susceptible plants.[3][4] Dicamba is a critical tool in modern agriculture, particularly for managing weeds that have developed resistance to other herbicides like glyphosate.[5][6] These application notes provide detailed protocols for the synthesis of Dicamba and its key intermediates, intended for researchers and professionals in the fields of agrochemical synthesis and drug development.

Synthetic Pathways

Several synthetic routes to Dicamba have been developed. The traditional methods often involve a high-pressure Kolbe-Schmitt carboxylation step, while newer approaches aim to circumvent this demanding reaction. Below are protocols for two prominent synthetic pathways.

Pathway 1: Synthesis from 2,5-Dichloroanisole

This pathway involves the formylation of 2,5-dichloroanisole to produce 2-methoxy-3,6-dichlorobenzaldehyde, which is then oxidized to yield Dicamba. This method avoids the high-pressure carboxylation step.^{[6][7][8]}

Experimental Protocol

Step 1: Formylation of 2,5-Dichloroanisole

- In a 500 mL four-neck flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 36 g of 2,5-dichloroanisole (98.5% purity) in 100 mL of dichloromethane.
- Add 0.2 g of Titanium tetrachloride (TiCl_4) as a catalyst.
- Cool the mixture to 5°C using an ice bath.
- Slowly add a solution of 27.84 g of dichloromethyl methyl ether (99% purity) in 100 mL of dichloromethane dropwise while maintaining the temperature at 5°C and stirring.
- After the addition is complete, add 200 mL of water.
- Adjust the pH of the mixture to 3.0 with dilute sulfuric acid.
- Stir the reaction mixture at 25°C for 4 hours.
- After stirring, allow the layers to separate and collect the organic (oil) layer, which contains 2-methoxy-3,6-dichlorobenzaldehyde.

Step 2: Oxidation to 3,6-Dichloro-2-methoxybenzoic acid (Dicamba)

- In a 500 mL four-neck flask, add a solution of 21 g of 2-methoxy-3,6-dichlorobenzaldehyde (98% purity) in 150 mL of toluene.
- Slowly add 24.9 g of a 30% sodium hypochlorite (NaClO) solution under stirring, maintaining the reaction temperature at 25°C.
- Continue to stir the reaction for 5 hours.

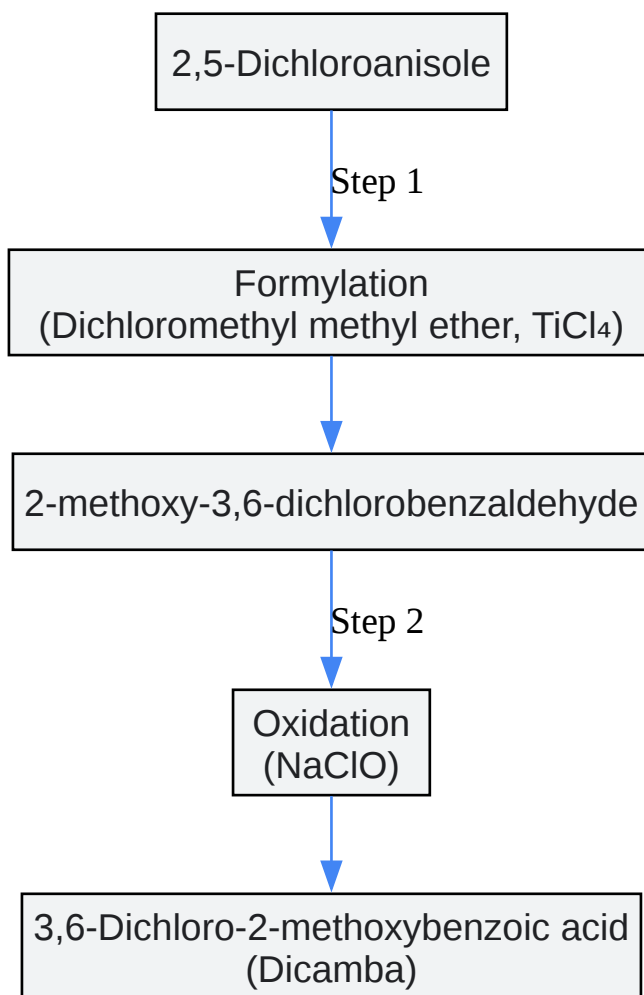
- After the reaction, remove the toluene by distillation under reduced pressure.
- To the remaining aqueous solution, add dilute sulfuric acid to adjust the pH to 1.0.
- Cool the solution to induce precipitation of the product.
- Filter the precipitate, wash with cold water, and dry to obtain 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).

Quantitative Data

Step	Starting Material	Reagents	Catalyst	Solvent	Temperature	Time	Product	Yield	Purity
1	2,5-Dichloroanisole	Dichloromethyl ether, H ₂ O, H ₂ SO ₄	TiCl ₄	Dichloromethane	5°C - 25°C	4h	2-methoxy-3,6-dichlorobenzaldehyde	95%	-
2	2-methoxy-3,6-dichlorobenzaldehyde	30% NaClO, H ₂ SO ₄	-	Toluene	25°C	5h	3,6-Dichloro-2-methoxybenzoic acid	-	-

Data extracted from patent CN103819327A. The patent provides a yield for the first step but not the overall yield for the final product.[6]

Synthesis Workflow



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Caption: Synthesis of Dicamba from 2,5-Dichloroanisole.

Pathway 2: Synthesis from 2,5-Dichloroaniline

This is a multi-step industrial process that starts with the diazotization of 2,5-dichloroaniline and proceeds through several intermediates to yield high-purity Dicamba.[9][10]

Experimental Protocol

This protocol is based on the process described in patent US20190119189A1, which outlines the reaction stages and conditions.[9][10]

Step 1: Diazotization of 2,5-Dichloroaniline

- React 2,5-dichloroaniline with nitrosylsulfuric acid in a suitable fluid medium. The molar ratio of 2,5-dichloroaniline to nitrosylsulfuric acid should be in the range of 1:1 to 1:1.5.
- Maintain the reaction temperature between -15°C and 50°C to obtain the 2,5-dichlorophenyldiazonium salt.

Step 2: Hydroxylation

- Hydrolyze the 2,5-dichlorophenyldiazonium salt in a sulfuric acid solution (60-75% w/w) at a temperature between 140°C and 180°C to produce 2,5-dichlorophenol.

Step 3: Formation of Alkali Metal 2,5-Dichlorophenolate

- React the 2,5-dichlorophenol with an alkali metal hydroxide (e.g., KOH) in a suitable solvent to form the corresponding alkali metal 2,5-dichlorophenolate.

Step 4: Carboxylation (Kolbe-Schmitt Reaction)

- Subject the alkali metal 2,5-dichlorophenolate to carboxylation with carbon dioxide (CO₂) at a temperature of 100°C to 160°C and a pressure of 4-6 MPa. This step yields the alkali metal salt of 3,6-dichlorosalicylic acid.

Step 5: Methylation

- Methylate the alkali metal salt of 3,6-dichlorosalicylic acid with a methylating agent such as methyl chloride or dimethyl sulfate.
- The reaction is carried out at a temperature between 60°C and 160°C to produce methyl 3,6-dichloro-2-methoxybenzoate (Dicamba ester).

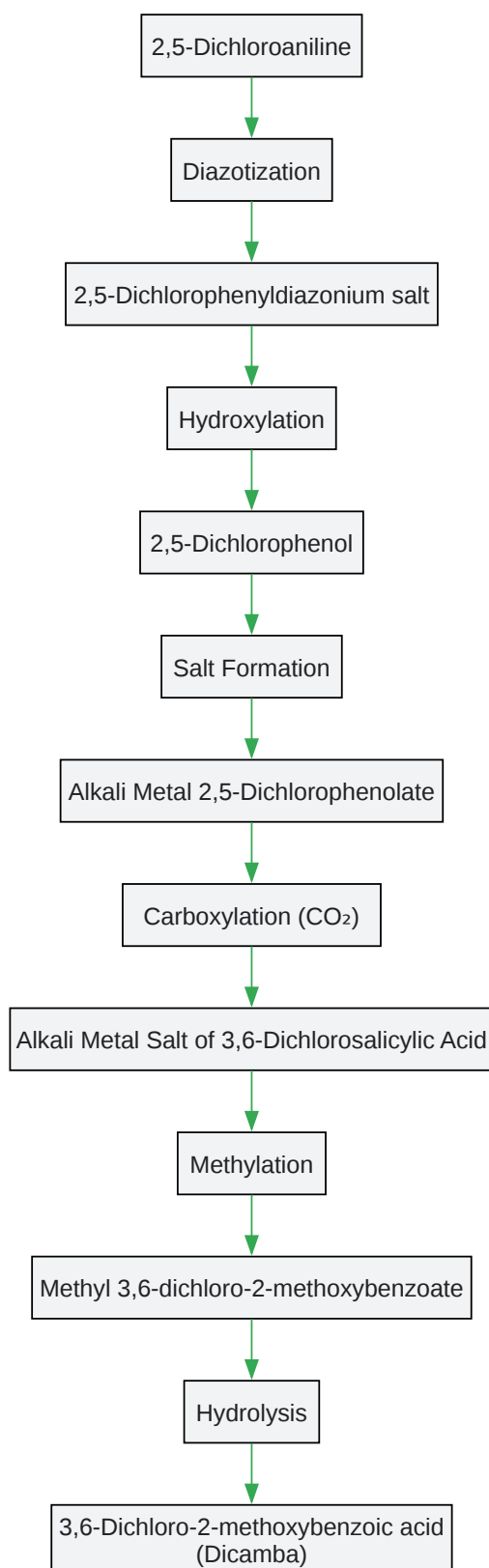
Step 6: Hydrolysis

- Selectively hydrolyze the ester group of the Dicamba ester using one mole of alkali per mole of ester.
- Maintain the reaction temperature between 50°C and 130°C to yield 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[\[9\]](#)[\[10\]](#)

Quantitative Data

Parameter	Value	Reference
Molar Ratio (2,5-dichloroaniline:nitrosylsulfuric acid)	1:1 to 1:1.5	[9] [10]
Hydrolysis H ₂ SO ₄ Concentration	60% to 75% w/w	[10]
Carboxylation Temperature	100°C to 160°C	
Carboxylation Pressure	4 to 6 MPa	
Methylation Temperature	60°C to 160°C	[10]
Hydrolysis Temperature	50°C to 130°C	[9] [10]
Final Product Purity	> 98.5%	[9] [10]
Hydrolysis Step Yield	97% to 98%	[10]

Synthesis Workflow



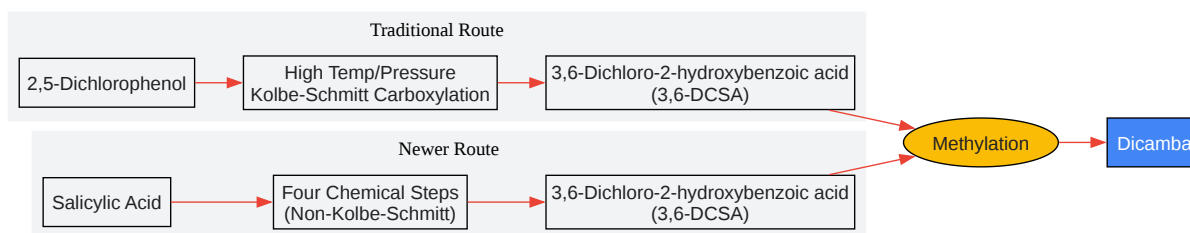
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Caption: Synthesis of Dicamba from 2,5-Dichloroaniline.

Alternative Pathway: Non-Kolbe-Schmitt Synthesis of the 3,6-DCSA Intermediate

Recent research has focused on avoiding the high-temperature and high-pressure Kolbe-Schmitt reaction. A novel, four-step process has been described to prepare 3,6-dichloro-2-hydroxybenzoic acid (3,6-DCSA), the penultimate intermediate in Dicamba synthesis, starting from salicylic acid.[1][5] This intermediate can then be methylated to produce Dicamba. While detailed experimental protocols from the primary literature are not fully available, the general pathway represents a significant advancement in Dicamba synthesis.

Logical Relationship



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Caption: Comparison of routes to the key intermediate 3,6-DCSA.

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